2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone
Overview
Description
2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone, also known as T-BAL or this compound, is a synthetic compound belonging to the family of benzyloxycarbonyl-substituted polyhydroxy lactones. It is an important intermediate in the synthesis of polysaccharides, polypeptides, and polysaccharide-based polymers. T-BAL has also been used in the synthesis of a number of pharmaceuticals and drugs, as well as in the development of new materials and technologies.
Scientific Research Applications
Synthesis of Derivatives and Substrate Analogs : One of the primary applications of 2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone is in the synthesis of various derivatives and substrate analogs. Klein et al. (1991) demonstrated its use in preparing deoxy derivatives and lactones, contributing to the development of potential precursors for shikimate substrate analogs (Klein, Nooy, Marel, & Boom, 1991).
Oxidation to Lactones : Benhaddou et al. (1994) utilized this compound in the oxidation of various protected glycopyranoses and glycofuranoses to lactones. Their study highlights the efficiency of different reagents in achieving high yields of analytically pure lactones (Benhaddou, Czernecki, Farid, Ville, Xie, & Zegar, 1994).
Synthesis of Carbohydrate Ortholactones : Zagar and Scharf (1993) detailed a simple procedure for the synthesis of carbohydrate ortholactones starting from various lactones, including this compound. This contributes to expanding the toolbox for carbohydrate synthesis (Zagar & Scharf, 1993).
Conformational Studies by NMR Spectroscopy : Mortier and Lederkremer (1985) conducted conformational studies on various lactone derivatives including those derived from this compound, using NMR spectroscopy. Such studies are crucial for understanding the molecular structure and behavior of these compounds (Mortier & Lederkremer, 1985).
Enantioselective Synthesis of Polyols : Di Nardo et al. (1996) explored the use of this compound in the enantioselective synthesis of 1,3-polyols, a key process in the production of complex organic molecules with specific spatial configurations, which are important in pharmaceutical synthesis (Di Nardo, Jeroncic, Lederkremer, & Varela, 1996).
Synthesis of Azasugars : Lay et al. (1993) reported on the use of this compound in the synthesis of azasugars. Azasugars are significant as they have potential applications in therapeutics, particularly as enzyme inhibitors (Lay, Nicotra, Paganini, Pangrazio, & Panza, 1993).
Mechanism of Action
Target of Action
It is a synthetic lactone that has drawn significant scientific interest for its potential anti-carcinogenic characteristics .
Mode of Action
It has been suggested that it may prompt apoptosis in malignant cells . Apoptosis is a form of programmed cell death, which is a crucial process in cancer treatment.
Result of Action
Its potential anti-carcinogenic properties suggest that it may induce cell death in malignant cells, potentially aiding in the treatment of various forms of cancer, including breast and ovarian cancer .
Properties
IUPAC Name |
(3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-25H,16-19H2/t23-,24-,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHBSABBBAUMCZ-SDHSZQHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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